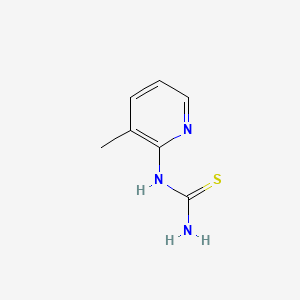

(3-Methyl-pyridin-2-yl)-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-3-2-4-9-6(5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHXGWZMJBHPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363182 | |

| Record name | (3-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41440-07-7 | |

| Record name | (3-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-PYRIDYLTHIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methyl-pyridin-2-yl)-thiourea synthesis protocol

An In-depth Technical Guide to the Synthesis of (3-Methyl-pyridin-2-yl)-thiourea

For the Researcher, Scientist, and Drug Development Professional

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyridyl and thiourea moieties. This guide provides a comprehensive technical overview of the primary synthetic routes to this target molecule. We will delve into two robust and field-proven protocols: the direct reaction of 3-methyl-2-aminopyridine with isothiocyanates and a versatile approach utilizing carbon disulfide. The underlying reaction mechanisms, experimental considerations, and safety precautions are discussed in detail to empower researchers with the knowledge for successful and safe synthesis.

Introduction: The Significance of Pyridyl-Thiourea Scaffolds

Thiourea derivatives are a privileged class of compounds in drug discovery, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2]. The incorporation of a pyridine ring, a common motif in pharmaceuticals, often enhances the pharmacological profile of a molecule. The specific target of this guide, this compound, combines these two key pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents. This document serves as a practical, in-depth resource for the laboratory synthesis of this compound.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be efficiently achieved through several methodologies. The choice of a specific route often depends on the availability of starting materials and the desired scale of the reaction. Herein, we focus on the two most prevalent and reliable synthetic approaches.

Pathway A: Reaction with an Isothiocyanate

The reaction of an amine with an isothiocyanate is a cornerstone of thiourea synthesis due to its typically high yields and straightforward procedure[3][4]. This pathway involves the nucleophilic attack of the primary amine of 3-methyl-2-aminopyridine on the electrophilic carbon of an isothiocyanate.

Pathway B: Synthesis via Carbon Disulfide

When a specific isothiocyanate is not commercially available or is prohibitively expensive, an alternative and highly versatile method involves the use of carbon disulfide (CS₂)[5][6][7]. This approach allows for the in-situ generation of a dithiocarbamate intermediate, which can then be converted to the target thiourea. This method offers flexibility in introducing various substituents.

Experimental Protocols

Protocol A: Synthesis from 3-Methyl-2-aminopyridine and an Isothiocyanate

This protocol describes a general procedure for the synthesis of N-substituted-(3-Methyl-pyridin-2-yl)-thioureas. For the synthesis of the parent compound, this compound, a protected isothiocyanate or a reagent that delivers the thiocarbonyl group would be utilized. A common approach involves the use of a benzoyl isothiocyanate followed by hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-aminopyridine (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution, add the desired isothiocyanate (1 equivalent) dropwise at room temperature. For instance, to synthesize a substituted derivative like 1-cyclohexyl-3-(3-methylpyridin-2-yl)thiourea, cyclohexyl isothiocyanate would be used[3].

-

Reaction Progression: Stir the reaction mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-substituted-(3-Methyl-pyridin-2-yl)-thiourea.

Table 1: Reagent Quantities for Protocol A (Example)

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Methyl-2-aminopyridine | 1.0 | 108.14 | 10 | 1.08 g |

| Benzoyl Isothiocyanate | 1.0 | 163.20 | 10 | 1.63 g |

| Anhydrous Acetonitrile | - | - | - | 50 mL |

Protocol B: Synthesis from 3-Methyl-2-aminopyridine and Carbon Disulfide

This protocol provides a method for synthesizing symmetrical N,N'-bis(3-methyl-pyridin-2-yl)thiourea or, with modification, the parent this compound. The reaction of primary amines with carbon disulfide can lead to the formation of isothiocyanates in situ, which then react with another molecule of the amine[7].

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, combine 3-methyl-2-aminopyridine (2 equivalents) in a suitable solvent such as ethanol or an aqueous medium[6][7].

-

Reagent Addition: To this solution, add carbon disulfide (1 equivalent) dropwise at room temperature. The reaction can be promoted by the addition of a base, such as sodium hydroxide, or an oxidant like hydrogen peroxide in some variations[6][8].

-

Reaction Progression: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiourea derivative.

Table 2: Reagent Quantities for Protocol B (Example for symmetrical thiourea)

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Methyl-2-aminopyridine | 2.0 | 108.14 | 20 | 2.16 g |

| Carbon Disulfide | 1.0 | 76.14 | 10 | 0.76 g (0.6 mL) |

| Ethanol | - | - | - | 40 mL |

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of the Isothiocyanate Pathway

The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the primary amino group of 3-methyl-2-aminopyridine attacks the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the final thiourea product.

Caption: Reaction mechanism of thiourea synthesis from an amine and an isothiocyanate.

Mechanism of the Carbon Disulfide Pathway

This pathway is more complex and can proceed through different intermediates depending on the reaction conditions. A common mechanism involves the initial formation of a dithiocarbamic acid from the reaction of the amine with carbon disulfide. This intermediate can then be converted to an isothiocyanate, which subsequently reacts with another molecule of the amine to form the symmetrical thiourea.

Caption: General mechanism for symmetrical thiourea synthesis using carbon disulfide.

Safety and Handling

5.1. Reagent Hazards:

-

3-Methyl-2-aminopyridine: Harmful if swallowed. Causes skin and serious eye irritation.

-

Isothiocyanates: Many are toxic, lachrymatory, and skin irritants. Handle with care in a well-ventilated fume hood.

-

Carbon Disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Work with this reagent must be conducted in a fume hood with appropriate personal protective equipment.

5.2. Personal Protective Equipment (PPE):

-

Safety goggles are mandatory.

-

A lab coat should be worn at all times.

-

Chemically resistant gloves (e.g., nitrile) are essential.

5.3. Waste Disposal:

-

All chemical waste should be disposed of according to institutional and local regulations. Organic waste should be collected in designated containers.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic protocols. The choice between the isothiocyanate and carbon disulfide routes will primarily be dictated by the availability and cost of the necessary reagents. By following the detailed procedures and adhering to the safety precautions outlined in this guide, researchers can confidently and safely synthesize this valuable compound for further investigation in their drug discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

- Ren, Z., et al. (n.d.). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. Retrieved from a URL provided in the search results.

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.

- (n.d.). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Retrieved from a URL provided in the search results.

- (n.d.). Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. ResearchGate. Retrieved from a URL provided in the search results.

- Google Patents. (n.d.). CN110818631A - Pyridine thiourea derivative and preparation method and application thereof.

-

Tiekink, E. R. T., et al. (2018). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 256–260. [Link]

- (2017). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. PubMed.

- (2023). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF.

- (n.d.). Synthesis and structures of two N, N′-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)- N′-(benzoyl)thiourea | Request PDF.

- (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central.

- (n.d.). Pyridin-2-yl-thiourea and Pyridin-2-yl-amine derivatives as intermediates for the preparation of Pyridin-2yl-amino-1,2,4-thiadia. Googleapis.com.

- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.

- (2021).

- (n.d.).

- (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.

- (2024).

- (2018). (PDF) Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity.

- (2001). Some reactions of 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates. Antituberculotic activity of the obtained compounds. PubMed.

- (n.d.). Reaction Of Isothiocyanate Research Articles - Page 4. R Discovery.

- Organic Chemistry Portal. (n.d.). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins.

- (n.d.). Reactions of 2-amino-2-thiazolines With Isocyanates and Isothiocyanates.

- (n.d.). Reaction with 3-aminopyridine with methyl acrylate.

Sources

- 1. 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (3-Methyl-pyridin-2-yl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Methyl-pyridin-2-yl)-thiourea, a heterocyclic compound incorporating both a pyridine and a thiourea moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications. By integrating theoretical data with experimental findings from closely related analogues, this document serves as an essential resource for professionals engaged in the research and development of novel therapeutic agents and functional materials. We delve into its molecular structure, spectroscopic signatures, and the underlying principles guiding its synthesis and characterization, offering a holistic understanding of this promising molecule.

Introduction

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The incorporation of a pyridine ring, a common motif in many pharmaceuticals, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The specific isomer, this compound, presents a unique electronic and steric profile due to the placement of the methyl group, which can influence its binding affinity to biological targets and its solid-state properties. This guide aims to consolidate the available information and provide a predictive analysis of its behavior, thereby facilitating its exploration in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃S | [2] |

| Molecular Weight | 167.23 g/mol | [2] |

| IUPAC Name | 1-(3-methylpyridin-2-yl)thiourea | [2] |

| CAS Number | 41440-07-7 | [2] |

| Physical Form | Solid (predicted) | |

| Purity | 95% (as commercially available) | [2] |

Structural Representation

The molecular structure of this compound is depicted below, illustrating the connectivity of the 3-methylpyridine and thiourea functional groups.

Figure 1: 2D structure of this compound.

Synthesis Protocol

While a specific protocol for the synthesis of this compound is not extensively detailed in the literature, a reliable synthetic route can be proposed based on established methods for analogous compounds.[3][4] The most common approach involves the reaction of the corresponding amine with an isothiocyanate precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of 2-amino-3-methylpyridine with a source of thiocyanate, often in the presence of an acyl chloride to form an intermediate acyl isothiocyanate, which then reacts with the amine. A subsequent hydrolysis step yields the desired thiourea.

Sources

(3-Methyl-pyridin-2-yl)-thiourea CAS number 21242-21-7

An In-depth Technical Guide to (3-Methyl-pyridin-2-yl)-thiourea (CAS No. 21242-21-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the versatile class of thiourea derivatives. This class of molecules is of significant interest in medicinal chemistry due to its wide array of documented biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The incorporation of a 3-methylpyridine moiety introduces specific steric and electronic features that can influence its biological targets and pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, potential biological activities based on its structural class, and essential safety information. The protocols and mechanisms detailed herein are designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and exploration in drug discovery and development programs.

A Note on Chemical Identification: It is important to note a discrepancy in public databases regarding the CAS number for this compound. While the user-specified CAS number is 21242-21-7, some chemical suppliers associate this number with the isomer (4-Methyl-pyridin-2-yl)-thiourea.[5][6][7] Conversely, the name this compound, or N-(3-methyl-2-pyridyl)thiourea, is often linked to CAS number 41440-07-7.[8][9] This guide focuses on the structure and properties of the 3-methyl isomer as named. Researchers should verify the identity of their materials using analytical methods.

Chemical Properties and Data

This compound possesses a core structure combining a pyridine ring, a known pharmacophore, with a thiourea group, which is crucial for various biological interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃S | [8][10] |

| Molecular Weight | 167.23 g/mol | [8][10] |

| Canonical SMILES | CC1=C(N=CC=C1)NC(=S)N | [10] |

| InChI Key | ALLBLAKJCNRLLS-UHFFFAOYSA-N | [10] |

| Hydrogen Bond Donors | 2 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Appearance | Expected to be a solid | - |

| Purity | >95% (as commercially available) | [9] |

Synthesis and Mechanism

The synthesis of N-aryl and N-heteroaryl thioureas is most commonly achieved through the reaction of an amine with an isothiocyanate.[1] This approach is efficient and provides a direct route to the target compound.

Proposed Synthetic Pathway

The logical and most direct synthesis of this compound involves the reaction of 2-amino-3-methylpyridine with a source of thiocyanate. A common and effective method utilizes benzoyl isothiocyanate as a reagent, followed by the hydrolysis of the benzoyl group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for synthesizing pyridyl-thioureas.[5]

Materials:

-

Benzoyl isothiocyanate

-

Acetone (anhydrous)

-

Methanol

-

1N Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, filtration apparatus.

Step-by-Step Procedure:

-

Step 1: Formation of 1-Benzoyl-3-(3-methyl-pyridin-2-yl)-thiourea a. In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous acetone. b. To this stirring solution, add benzoyl isothiocyanate (1.05 eq) dropwise. c. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, allow the reaction to cool to room temperature. The intermediate product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude intermediate.

-

Step 2: Hydrolysis to this compound a. Suspend the crude 1-benzoyl-3-(3-methyl-pyridin-2-yl)-thiourea intermediate in methanol. b. Add 1N aqueous NaOH solution (approx. 1.5 eq). c. Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitor by TLC). d. Cool the reaction mixture to room temperature. A solid product should form. e. Collect the solid by filtration, wash thoroughly with deionized water to remove salts, and then with a small amount of cold methanol. f. Dry the final product, this compound, in a vacuum desiccator.

Causality Behind Experimental Choices:

-

Benzoyl Isothiocyanate: This reagent is used instead of a simpler thiocyanate salt to form a stable, solid intermediate, which simplifies handling and purification. The benzoyl group acts as a protecting group that is readily removed.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the amine on the isothiocyanate and for the subsequent hydrolysis step, ensuring a reasonable reaction rate.

-

Alkaline Hydrolysis: Sodium hydroxide in a methanol/water mixture is a standard and effective method for cleaving the benzoyl amide bond without degrading the desired thiourea product.

Structural Characterization (Expected Spectroscopic Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm), likely exhibiting doublet or triplet splitting patterns characteristic of a 2,3-disubstituted pyridine.

-

Amine/Thiourea Protons (N-H): Two or three broad singlets, likely in the δ 8.0-10.0 ppm range, which may be exchangeable with D₂O.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.0-2.5 ppm, integrating to three protons.

-

-

¹³C NMR:

-

Thiourea Carbon (C=S): A characteristic downfield signal, typically in the range of δ 180-185 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region (approx. δ 110-160 ppm).

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: A broad band or multiple sharp peaks in the 3100-3400 cm⁻¹ region.

-

C-H Stretching (Aromatic/Alkyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (methyl).

-

C=N and C=C Stretching (Pyridine): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

Thioamide Bands (C=S): Characteristic vibrations, including a prominent peak around 1000-1200 cm⁻¹, are expected.[14]

Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a clear molecular ion peak at m/z = 167.

-

Isotope Peak [M+2]⁺: A small but distinct peak at m/z = 169 (approx. 4% of the [M]⁺ peak) due to the natural abundance of the ³⁴S isotope, confirming the presence of sulfur.

-

Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the thiourea moiety or cleavage of the pyridine ring.

Potential Biological Activity and Applications

Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[3][15] While specific data for this compound is limited, its potential applications can be inferred from studies on analogous compounds.

Hypothesized Biological Activities

-

Antimicrobial Activity: Pyridine-containing thioureas have demonstrated activity against various bacterial and fungal strains.[1][2][16] The mechanism often involves the disruption of cellular processes or inhibition of essential enzymes.

-

Anticancer Activity: Many thiourea derivatives exhibit antiproliferative effects on cancer cell lines.[4][17] Potential mechanisms include the inhibition of kinases, topoisomerases, or the induction of apoptosis.

-

Antiviral Activity: Certain thiourea compounds have been investigated as antiviral agents, including against HIV.[3][18]

-

Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, and the sulfur atom can coordinate with metal ions in enzyme active sites, making these compounds effective enzyme inhibitors.

Hypothetical Mechanism of Action: Kinase Inhibition

Many heterocyclic compounds are developed as kinase inhibitors. The pyridine ring can form key hydrogen bonds within the ATP-binding pocket of a kinase, while the thiourea moiety can provide additional interactions.

Caption: Hypothetical mechanism of this compound as a kinase inhibitor.

Safety and Handling

Based on the Safety Data Sheet (SDS) for N-(3-Methyl-2-pyridyl)thiourea (CAS 41440-07-7), the compound should be handled with care.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move the person into fresh air.

-

In all cases of exposure, consult a physician.[8]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

Conclusion

This compound is a compound with significant potential for further investigation in medicinal chemistry. Its straightforward synthesis and the established biological relevance of its structural motifs make it an attractive scaffold for developing novel therapeutic agents. This guide provides the essential technical information to facilitate its synthesis, characterization, and exploration. Further research is warranted to elucidate its specific biological activities and mechanism of action to fully realize its therapeutic potential.

References

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry. [URL: https://www.semanticscholar.org/paper/Thiourea-Derivatives-in-Drug-Design-and-Medicinal-Saeed-Mahmood/893b8953183d8a99a7e0a811d7f573752e0787d5][1][2]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). Scribd. [URL: https://www.scribd.com/document/355209724/Thiourea-Derivatives-in-Drug-Design-and-Medicinal][17]

-

The Indispensable Role of Thiourea in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-thiourea-in-pharmaceutical-synthesis-34358276.html][18]

-

3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. (2018). Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5833219/][14]

-

This compound CAS 21242-21-7 wiki. (n.d.). Guidechem. [URL: https://www.guidechem.com/wiki/21242-21-7.html][10]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189679/][3]

-

N-(3-Methyl-2-pyridyl)thiourea, 97% (CAS No. 41440-07-7) SDS. (n.d.). Guidechem. [URL: https://www.guidechem.com/msds/41440-07-7.html][8]

-

(4-Methyl-pyridin-2-yl)-thiourea synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/21242-21-7.html][5]

-

N-(3-methylpyridin-2-yl)thiourea 95%. (n.d.). Advanced ChemBlocks. [URL: https://www.achemblock.com/N-3-methylpyridin-2-yl-thiourea-cas-41440-07-7.html][9]

-

Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)thiourea. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b184964/spectroscopic-analysis][13]

-

2-AMINO-3-METHYLPYRIDINE 95% For Synthesis. (n.d.). Loba Chemie. [URL: https://www.lobachemie.com/2-amino-3-methylpyridine-01046.aspx][19]

-

1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046. (n.d.). Loba Chemie. [URL: https://www.lobachemie.com/amines-amine-salts/1603-40-3-2-amino-3-methylpyridine-01046.aspx][11]

-

2-Amino-3-methylpyridine | C6H8N2 | CID 15347. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15347][12]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2019). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6429402/][16]

-

Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2016). Journal of Chemical Crystallography. [URL: https://scispace.com/publication/structural-characterization-of-two-polymorphs-of-1-4-methylpyridin-2-yl-thiourea-and-two-derived-2-aminothiazoles-10.1007/s10870-016-0658-0][6]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [URL: https://www.mdpi.com/2813-221X/6/2/25][4]

- Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (2024). Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.4c00494]

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2021). Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/14/11/1149][15]

-

CAS RN 21242-21-7. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/us/en/chemical-product.html/21242-21-7][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. CAS RN 21242-21-7 | Fisher Scientific [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. N-(3-methylpyridin-2-yl)thiourea 95% | CAS: 41440-07-7 | AChemBlock [achemblock.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046 [lobachemie.com]

- 12. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. nbinno.com [nbinno.com]

- 19. Buy 2-AMINO-3-METHYLPYRIDINE 95% For Synthesis at Best Price, Chemical Compound for Research [abchemicalindustries.com]

The Multifaceted Biological Activities of Pyridine-Containing Thiourea Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring and the thiourea moiety stand out as "privileged structures," consistently appearing in a vast array of biologically active compounds.[1][2] The fusion of these two pharmacophores into pyridine-containing thiourea derivatives has yielded a class of molecules with a remarkable breadth of therapeutic potential.[3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses to guide future drug design efforts.

Core Synthesis Strategy: A Modular Approach to Diversity

The synthetic route to pyridine-containing thiourea derivatives is valued for its simplicity and modularity, allowing for the facile generation of diverse chemical libraries. The most common and efficient method involves the reaction of an appropriately substituted aminopyridine with a corresponding isothiocyanate.[4][5]

General Synthesis Protocol: N-(pyridin-3-yl)-N'-(substituted phenyl)thiourea

This protocol outlines a representative synthesis for a common class of pyridine-containing thiourea derivatives.

Step 1: Preparation of the Phenyl Isothiocyanate

In a round-bottom flask, a solution of the desired substituted aniline (1 equivalent) in a suitable solvent such as dichloromethane or acetone is prepared. To this solution, thiophosgene or a less toxic equivalent like 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can often be used in the next step without further purification.

Step 2: Formation of the Thiourea Derivative

The crude phenyl isothiocyanate from Step 1 is dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). To this solution, 3-aminopyridine (1 equivalent) is added. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60°C) for 4-8 hours. TLC is used to monitor the reaction's progress.

Step 3: Isolation and Purification

Once the reaction is complete, the mixture is cooled to room temperature, and the product is often precipitated by the addition of water or a non-polar solvent like hexane. The resulting solid is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.

Characterization: The final product's structure and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

A Spectrum of Biological Activities

Pyridine-containing thiourea derivatives have demonstrated efficacy across a wide range of therapeutic areas. This section will explore their most significant biological activities, providing insights into their mechanisms of action and quantitative data on their potency.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiourea derivatives containing a pyridine moiety have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes in cancer cell signaling.[4][8]

Mechanism of Action: VEGFR-2 Inhibition

A primary target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By competing with ATP for the binding site in the kinase domain of VEGFR-2, these derivatives inhibit its autophosphorylation and downstream signaling, thereby suppressing endothelial cell proliferation and migration.[9]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-thiourea derivatives.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay, which measures cell viability.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | [10] |

| 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 | [10] |

| 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [7] |

| 7 | HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the cytotoxicity of pyridine-containing thiourea derivatives against a cancer cell line, such as MCF-7.[11][12]

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are harvested during their exponential growth phase and seeded into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL.[13] The plate is then incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyridine-thiourea derivatives. Control wells with untreated cells and vehicle-treated cells are also included.

-

Incubation: The plate is incubated for a period of 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for another 2-4 hours.[11]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Protocol: In Vivo Xenograft Mouse Model

To evaluate the in vivo efficacy of promising anticancer compounds, a human tumor xenograft mouse model is often employed.[14][15][16][17][18]

-

Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth. This cell suspension is then subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[14]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.[14]

-

Drug Administration: The pyridine-thiourea derivative, formulated in an appropriate vehicle, is administered to the treatment groups (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle alone.[14]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). The animals are also monitored for any signs of toxicity.[14]

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Pyridine-containing thiourea derivatives have shown significant potential in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[14]

Mechanism of Action: The exact mechanism of action can vary, but it is believed that the thiourea scaffold can interfere with key bacterial enzymes and disrupt the bacterial cell membrane.[10]

Data Presentation: Anti-Tuberculosis Activity

The anti-tuberculosis activity is often determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like the Microplate Nitrate Reductase Assay (MNRA).

| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| 3 | ATCC35822 (INH-R) | 16 | [14] |

| 3 | ATCC35837 (EMB-R) | 32 | [14] |

| 4 | Multiple Strains | 8-128 | [14] |

Experimental Protocol: Microplate Nitrate Reductase Assay (MNRA)

The MNRA is a rapid and inexpensive colorimetric assay for determining the drug susceptibility of M. tuberculosis.

-

Preparation of Plates: Serial twofold dilutions of the pyridine-thiourea derivatives are prepared in Middlebrook 7H9 broth (supplemented with potassium nitrate) in a 96-well microplate.

-

Inoculation: A standardized suspension of the M. tuberculosis strain is added to each well. Drug-free wells are included as growth controls.

-

Incubation: The plates are incubated at 37°C.

-

Reagent Addition: After 7-10 days of incubation, a Griess reagent is added to the control wells. A color change indicates bacterial growth.

-

Reading Results: If the control wells show a color change, the Griess reagent is added to all wells. The MIC is determined as the lowest concentration of the compound that shows no color change, indicating the inhibition of bacterial growth.

Antiviral Activity: A New Frontier

Recent studies have highlighted the potential of pyridine-containing thiourea derivatives as antiviral agents, including activity against human coronaviruses.

Mechanism of Action: The antiviral mechanisms of these compounds are still under investigation but may involve the inhibition of viral entry or key viral enzymes like proteases or polymerases.

Data Presentation: Antiviral Activity against HCoV-229E

The antiviral activity can be assessed using cytopathic effect (CPE) inhibition assays.

| Compound Class | Virus | Assay | Key Finding | Reference |

| Pyrimido[4,5-d]pyrimidines (derived from thiourea) | HCoV-229E | CPE Assay | Remarkable efficacy |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.[8][9][11]

-

Cell Seeding: Susceptible host cells (e.g., MRC-5 or Huh-7 for HCoV-229E) are seeded in a 96-well plate and incubated to form a confluent monolayer.

-

Compound and Virus Addition: The cells are treated with serial dilutions of the pyridine-thiourea derivatives, followed by the addition of a standardized amount of the virus.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 33°C for HCoV-229E) for several days until CPE is observed in the virus control wells (no compound).[9]

-

Staining and Visualization: The cells are fixed and stained with a dye like crystal violet or neutral red. The extent of cell protection is then visualized and can be quantified by measuring the absorbance of the stained cells.

-

Data Analysis: The EC₅₀ (the concentration of the compound that protects 50% of the cells from CPE) is calculated.

Enzyme Inhibition: A Targeted Approach

The structural features of pyridine-containing thiourea derivatives make them adept at interacting with the active sites of various enzymes, leading to their inhibition.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for bacteria like Helicobacter pylori. The indophenol method is commonly used to screen for urease inhibitors.

Kinase Inhibition

As discussed in the anticancer section, these compounds can inhibit protein kinases like VEGFR-2. Kinase inhibition is typically measured using luminescence-based assays that quantify ATP consumption.[2][9]

Structure-Activity Relationships (SAR) and In Silico Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design.[10] QSAR (Quantitative Structure-Activity Relationship) studies and in silico tools are increasingly used to predict the properties and activities of these compounds.[6][14][15]

Key SAR Observations:

-

Antimicrobial Activity: The presence of electron-withdrawing groups on the phenyl ring often enhances antimicrobial activity.[10]

-

Anticancer Activity: The nature and position of substituents on both the pyridine and phenyl rings can significantly impact cytotoxicity and kinase inhibitory activity.

-

General Trends: Lipophilicity, electronic properties, and steric factors of the substituents play a crucial role in determining the overall biological activity.

ADMET Prediction:

Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

Conclusion and Future Directions

Pyridine-containing thiourea derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for the creation of large and diverse libraries for screening. The significant anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties of these molecules warrant further investigation. Future research should focus on optimizing the lead compounds through detailed SAR studies, elucidating their precise mechanisms of action, and conducting comprehensive preclinical and clinical evaluations. The continued exploration of this privileged scaffold holds great promise for the development of novel therapeutics to address a range of unmet medical needs.

References

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). PubMed. Retrieved from [Link]

-

A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022). Farmacia Journal. Retrieved from [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmacology. Retrieved from [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). PubMed. Retrieved from [Link]

-

Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents. (n.d.). NIH. Retrieved from [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025). ResearchGate. Retrieved from [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH. Retrieved from [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]

-

Comparative evaluation of the microplate nitrate reductase assay and the rezasurin microtitre assay for the rapid detection of multidrug resistant Mycobacterium tuberculosis clinical isolates. (n.d.). Memórias do Instituto Oswaldo Cruz. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed. Retrieved from [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. Retrieved from [Link]

-

Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (n.d.). PubMed Central. Retrieved from [Link]

-

Applied Biotechnology Reports Evaluation of the Anti-Cancer Effect of Curcumin on MCF-7 Cells in 3D Culture Conditions to Inc. (2022). Applied Biotechnology Reports. Retrieved from [Link]

-

Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N. (2024). Repository UIN Malang. Retrieved from [Link]

-

Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. (2024). ScienceDirect. Retrieved from [Link]

-

Physicochemical Properties. (n.d.). TDEC. Retrieved from [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2025). MDPI. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (n.d.). SpringerLink. Retrieved from [Link]

-

Rapid and Inexpensive Drug Susceptibility Testing of Mycobacterium tuberculosis with a Nitrate Reductase Assay. (n.d.). PubMed Central. Retrieved from [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). R Discovery. Retrieved from [Link]

-

Evaluation of the Performance of Nitrate Reductase Assay for Rapid Drug-susceptibility Testing of Mycobacterium tuberculosis in North India. (n.d.). NIH. Retrieved from [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2025). ResearchGate. Retrieved from [Link]

-

Urease Protocol. (n.d.). Unknown Source. Retrieved from [Link]

-

Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]

-

Nitrate Reductase Assay for Drug Susceptibility Testing of Mycobacterium tuberculosis. (2025). American Society for Microbiology. Retrieved from [Link]

-

A rapid and simple modified nitrate reductase assay for testing first and second-line antituberculosis drug susceptibilities in Mycobacterium tuberculosis isolates. (2024). PubMed. Retrieved from [Link]

-

In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (n.d.). NIH. Retrieved from [Link]

-

ChemInform Abstract: Studies on the Reactivity of Some N-Aryl- and N-Heteroaryl-N′-alkylthioureas Towards Electrophilic Reagents. Synthesis of New N-Pyridylthioureas and Thiazolines. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and structures of two N, N′-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)- N′-(benzoyl)thiourea. (2025). ResearchGate. Retrieved from [Link]

-

[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved from [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of Some Acridin-9-Yl-Aryl-Thiourea and their Antimicrobial Study. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved from [Link]

-

Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Highly Stable and Cost-Efficient Antiviral Materials for Reducing Infections and Avoiding the Transmission of Viruses such as SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. ijnrd.org [ijnrd.org]

- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN110818631A - Pyridine thiourea derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 18. researchgate.net [researchgate.net]

The Duality of the Thiocarbonyl: A Technical Guide to the Structure and Tautomeric Forms of Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a cornerstone in medicinal chemistry and materials science, underpinning the development of a wide array of therapeutic agents and functional materials. The unique chemical reactivity and biological activity of these compounds are intrinsically linked to their molecular structure and, most notably, their capacity to exist in tautomeric forms. This technical guide provides an in-depth exploration of the structural and electronic properties of thiourea compounds, with a particular focus on the dynamic equilibrium between their thione and thiol tautomers. We will delve into the fundamental principles governing this tautomerism, the experimental and computational methodologies employed for its characterization, and the profound implications of this structural duality in the context of drug design and development. This guide is intended to serve as a comprehensive resource for researchers and scientists, offering both foundational knowledge and practical insights into the fascinating world of thiourea chemistry.

The Thiourea Core: A Structural and Electronic Overview

Thiourea, with the chemical formula CS(NH₂)₂, is structurally analogous to urea, with the oxygen atom of the carbonyl group replaced by a sulfur atom. This substitution, however, imparts significantly different physicochemical properties to the molecule. The thiourea core is characterized by a planar geometry, with the central carbon atom adopting sp² hybridization.[1] X-ray diffraction studies of crystalline thiourea have provided precise measurements of its bond lengths and angles, revealing key aspects of its electronic structure.[2]

The C=S double bond in thiourea is significantly longer and weaker than the C=O bond in urea, a consequence of the larger atomic radius of sulfur and the poorer overlap between the carbon 2p and sulfur 3p orbitals. This inherent weakness of the thiocarbonyl bond is a key determinant of the reactivity of thiourea compounds. Furthermore, the lone pairs of electrons on the nitrogen atoms can participate in resonance with the C=S double bond, leading to a delocalization of electron density across the N-C-S system. This resonance contributes to the planar geometry of the molecule and influences the bond lengths, with the C-N bonds exhibiting partial double bond character.

The Thione-Thiol Tautomerism: A Dynamic Equilibrium

A central feature of thiourea chemistry is the existence of a prototropic tautomeric equilibrium between the thione and thiol forms.[3] This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in two distinct isomers with different bonding arrangements.

Thione Form: H₂N-C(=S)-NH₂ Thiol Form (Isothiourea): H₂N-C(SH)=NH

In most common solvents and in the solid state, the thione form is the thermodynamically more stable and, therefore, the predominant tautomer.[3] The equilibrium constant for the thione-thiol tautomerism of thiourea in aqueous solution is heavily skewed towards the thione form. However, the thiol tautomer, although present in much lower concentrations, can play a crucial role in the reactivity of thiourea compounds, acting as a key intermediate in various chemical transformations and biological interactions.

The position of the thione-thiol equilibrium is influenced by several factors:

-

Substitution: The nature of the substituents on the nitrogen atoms can significantly impact the relative stability of the tautomers. Electron-withdrawing groups tend to favor the thione form, while electron-donating groups can increase the population of the thiol tautomer.

-

Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence the tautomeric equilibrium. Polar, protic solvents can stabilize both forms through hydrogen bonding, but the effect may be more pronounced for one tautomer over the other.

-

pH: The acidity or basicity of the medium plays a critical role. Protonation of the sulfur atom in acidic conditions can shift the equilibrium towards the thiol form (as the isothiouronium salt), while deprotonation of the N-H bond in basic media can also influence the equilibrium.

-

Temperature: Changes in temperature can alter the equilibrium constant, with higher temperatures generally favoring the less stable tautomer to a greater extent.

Diagram of Thione-Thiol Tautomeric Equilibrium

Caption: The dynamic equilibrium between the thione and thiol tautomers of thiourea.

Experimental and Computational Characterization of Tautomerism

A combination of spectroscopic and computational techniques is employed to investigate and quantify the thione-thiol tautomeric equilibrium.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[4] The thione and thiol forms will have distinct sets of signals in both ¹H and ¹³C NMR spectra due to the different chemical environments of the protons and carbon atoms. For instance, the chemical shift of the carbon atom in the C=S group of the thione is significantly different from that of the C-S carbon in the thiol.[5] By integrating the signals corresponding to each tautomer, their relative concentrations and the equilibrium constant can be determined.[6] Variable-temperature NMR studies can also provide thermodynamic parameters for the tautomeric interconversion.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol tautomers differ, leading to distinct absorption spectra. The thione form typically exhibits a characteristic n→π* transition for the C=S group at a longer wavelength, while the thiol form shows π→π* transitions at shorter wavelengths.[7] By analyzing the absorption spectra in different solvents and at various pH values, the influence of these factors on the tautomeric equilibrium can be assessed.

-

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy can provide information about the vibrational modes of the molecule. The C=S stretching vibration in the thione form gives rise to a characteristic band in the IR and Raman spectra, which is absent in the thiol form.[8] Conversely, the S-H and C=N stretching vibrations are characteristic of the thiol tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state.[2] For most unsubstituted and N-substituted thioureas, X-ray crystallography confirms the predominance of the thione tautomer in the crystal lattice. However, obtaining high-quality crystals of the less stable thiol tautomer for X-ray analysis is often challenging. In some cases, the thiol form can be "trapped" through the formation of metal complexes or specific substitution patterns that stabilize this tautomer.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism.[9] These methods allow for the calculation of the relative energies of the thione and thiol tautomers in the gas phase and in different solvents (using continuum solvation models).[10] This provides a theoretical estimation of the tautomeric equilibrium constant. Furthermore, computational methods can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies for both tautomers, aiding in the interpretation of experimental spectra.[11]

Experimental Protocols

Synthesis of a Representative N,N'-Disubstituted Thiourea

This protocol describes a general and efficient method for the synthesis of N-aryl-N'-alkylthioureas, which are common scaffolds in drug discovery.

Reaction: Aryl isothiocyanate + Alkylamine → N-Aryl-N'-alkylthiourea

Materials:

-

Aryl isothiocyanate (e.g., phenyl isothiocyanate)

-

Alkylamine (e.g., sec-butylamine)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)[8]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the aryl isothiocyanate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add the alkylamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate.

-

The dropwise addition of the amine at low temperature helps to control the exothermic reaction and prevent the formation of byproducts.

-

Stirring at room temperature after the initial addition ensures the reaction goes to completion.

-

Purification by recrystallization or chromatography is necessary to obtain a product of high purity, which is essential for subsequent biological testing.

NMR Spectroscopy for the Analysis of Tautomeric Equilibrium

This protocol outlines a general procedure for using ¹H NMR to determine the tautomeric equilibrium constant of a thiourea derivative.

Materials:

-

Thiourea derivative

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a solution of the thiourea derivative in the chosen deuterated solvent at a known concentration (e.g., 10-20 mg/mL).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Identify the signals corresponding to the thione and thiol tautomers. The N-H protons of the thione form and the S-H proton of the thiol form are often diagnostic.

-

Carefully integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the molar ratio of the two tautomers from the integral values.

-

The equilibrium constant (K_t) can be calculated as: K_t = [Thiol] / [Thione].

-

For a more detailed study, acquire spectra at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerism using the van't Hoff equation.

Self-Validating System:

-

The sum of the mole fractions of the two tautomers should be equal to 1.

-

The equilibrium constant should be reproducible in multiple experiments under the same conditions.

-

If possible, use 2D NMR techniques (e.g., HSQC, HMBC) to confirm the assignment of the signals to the respective tautomers.

Quantitative Data Summary

The following table summarizes key structural and spectroscopic data for the thione and thiol tautomers of thiourea and its derivatives. Note that experimental data for the less stable thiol form are often scarce, and in such cases, computationally derived data are provided for comparison.

| Parameter | Thione Tautomer | Thiol Tautomer (Isothiourea) |

| Bond Lengths (Å) | ||

| C=S / C-S | ~1.68 - 1.72[2] | ~1.77 (calculated) |

| C-N | ~1.33 - 1.35[2] | ~1.30 (C=N), ~1.38 (C-N) (calculated) |

| Bond Angles (°) | ||

| N-C-N | ~116 - 118[2] | ~115 (calculated) |

| N-C-S | ~121 - 122[2] | ~125 (C=N-C), ~110 (N-C-S) (calculated) |

| Spectroscopic Data | ||

| ¹³C NMR (δ, ppm) | ~180 - 190 (C=S)[5][6] | ~160 - 170 (C=N) (predicted) |

| UV-Vis (λ_max, nm) | ~236 (n→π)[12] | Shorter wavelength π→π (predicted) |

| IR/Raman (cm⁻¹) | ~730 (ν C=S)[8] | ~2550 (ν S-H), ~1640 (ν C=N) (predicted)[13] |

Thiourea Compounds in Drug Development

The structural and electronic features of thiourea derivatives, including their tautomeric behavior, make them privileged scaffolds in drug design. The thiourea moiety can act as a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors.

Mechanism of Action

Thiourea-based drugs exhibit a wide range of biological activities, and their mechanisms of action are often linked to their ability to interact with specific biomolecules.

-

Enzyme Inhibition: Many thiourea derivatives act as enzyme inhibitors. For example, certain thiourea-containing compounds have been developed as potent inhibitors of kinases , such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy.[14][15] The thiourea group can form key hydrogen bonds within the ATP-binding pocket of the kinase.

-

Antithyroid Activity: Thiourea-based drugs like propylthiouracil and methimazole are used to treat hyperthyroidism. Their primary mechanism of action is the inhibition of the enzyme thyroid peroxidase , which is essential for the synthesis of thyroid hormones.[16][17][18]

-

Antimicrobial and Antiviral Activity: The thiourea scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties. Their mechanism of action can involve the disruption of microbial metabolic pathways or the inhibition of viral replication enzymes.

Diagram of Thiourea Derivative as a Kinase Inhibitor

Caption: Schematic of a thiourea derivative inhibiting a kinase by forming hydrogen bonds in the active site.

Structure-Activity Relationships (SAR)

The biological activity of thiourea derivatives can be finely tuned by modifying the substituents on the nitrogen atoms. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the development of kinase inhibitors, the aryl and alkyl groups attached to the thiourea core are systematically varied to enhance binding affinity and cellular activity.

Conclusion

The structure and tautomerism of thiourea compounds are fundamental to their diverse applications, particularly in the realm of drug discovery and development. The dynamic equilibrium between the predominant thione and the reactive thiol tautomers provides a unique chemical versatility that can be harnessed to design molecules with specific biological functions. A thorough understanding of the factors that govern this equilibrium, coupled with the application of advanced analytical and computational techniques, is essential for the rational design of novel thiourea-based therapeutic agents. This guide has provided a comprehensive overview of the key principles and methodologies in this field, with the aim of empowering researchers to further explore and exploit the rich chemistry of thiourea compounds.

References

-

Cooper, D. S. (2005). Antithyroid drugs. New England Journal of Medicine, 352(9), 905-917. [Link]

-

Clementi, C., et al. (2019). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC advances, 9(52), 30236-30257. [Link]

-

El-Sayed, M. A., et al. (2021). Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. Bioorganic chemistry, 107, 104640. [Link]

-

Engler, H., Taurog, A., & Nakashima, T. (1982). Mechanism of action of thioureylene antithyroid drugs. Inhibition of thyroid peroxidase-catalyzed iodination and coupling. Biochemical pharmacology, 31(22), 3801-3806. [Link]

-

Ghorbani, M., & Hosseini, S. M. A. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of chemical research, 46(11), 2695-2705. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). The use of NMR spectroscopy to study tautomerism. Molecules, 22(5), 779. [Link]

-

Kejriwal, S., et al. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Nagy, P. I., et al. (2024). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 160(18). [Link]

-

Napolitano, J. G., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2357-2366. [Link]

-

Pauli, G. F., et al. (2014). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta medica, 80(14), 1243-1251. [Link]

-

ResearchGate. (n.d.). Experimental and calculated 1H and 13C NMR chemical shifts of 1a thiourea derivative. [Link]

-

ResearchGate. (n.d.). Experimental and calculated 1H and 13C NMR chemical shifts of 1c of thiourea derivative. [Link]

-

Sandström, J., & Kjellin, G. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 211-220. [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

SpectraBase. (n.d.). Thiourea - Optional[13C NMR] - Chemical Shifts. [Link]

-

Suvankar, B., et al. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 42(2), 1047-1063. [Link]

-

Truter, M. R. (1957). A detailed refinement of the crystal structure of thiourea. Acta Crystallographica, 10(12), 786-787. [Link]

-

Vella, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(12), 8269-8280. [Link]

-

Vella, G., et al. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(18), 5898. [Link]

-

Verma, R., et al. (2021). A comparative spectroscopic study of thiourea effect on the photophysical and molecular association behavior of various phenothiazine dyes. Journal of Molecular Liquids, 330, 115664. [Link]

-

Verma, R., et al. (2021). A comparative spectroscopic study of thiourea effect on the photophysical and molecular association behavior of various phenothiazine dyes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Thiourea. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

West, J. K., & Lund, M. J. (2018). Validation of Computational Methods for the Tautomerism of Thiourea Dioxide. OpenRiver. [Link]

-

Yelekci, K., et al. (2023). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 28(15), 5707. [Link]

-